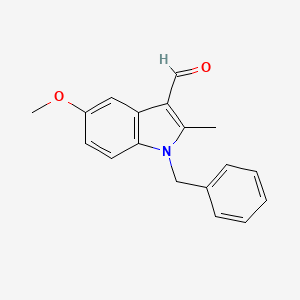
1-benzyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-benzyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde, also known as indole-3-carbaldehyde or 3-formylindole , is a metabolite derived from dietary L-tryptophan. It is synthesized by human gastrointestinal bacteria, particularly species of the Lactobacillus genus. This compound plays a significant role in cell biology and exhibits various biologically vital properties .
Synthesis Analysis
The synthesis of 1-benzyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde involves several steps. One possible route is the Fischer indole synthesis, where hydrazine reacts with phthalic anhydride to yield the intermediate compound, followed by dehydration to form the target compound .
Molecular Structure Analysis
The molecular formula of 1-benzyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde is C19H19NO3 . Its average mass is approximately 309.36 g/mol . The chemical structure consists of an indole ring with a benzyl group, a methoxy group, and a methyl group attached at specific positions .
Chemical Reactions Analysis
1-benzyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde can undergo various chemical reactions, including oxidation to indole-3-carboxylic acid and condensation with nitromethane in a Henry reaction to form 3-nitrovinyl indole .
Physical And Chemical Properties Analysis
Safety And Hazards
properties
IUPAC Name |
1-benzyl-5-methoxy-2-methylindole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-13-17(12-20)16-10-15(21-2)8-9-18(16)19(13)11-14-6-4-3-5-7-14/h3-10,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMCMJODXKLFGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1CC3=CC=CC=C3)C=CC(=C2)OC)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

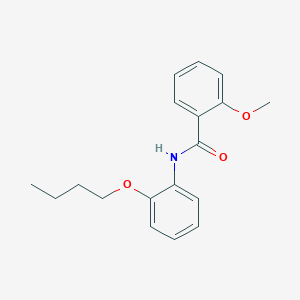
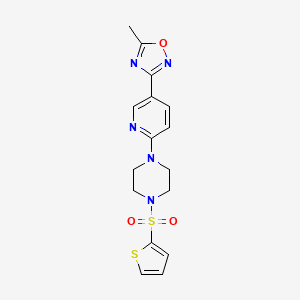

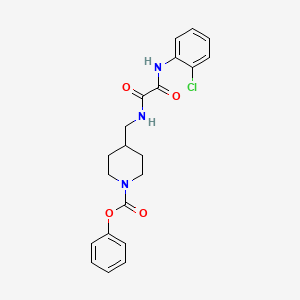
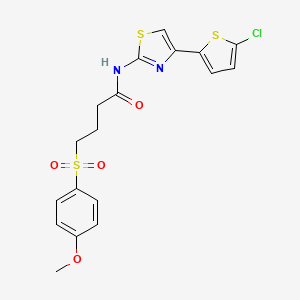
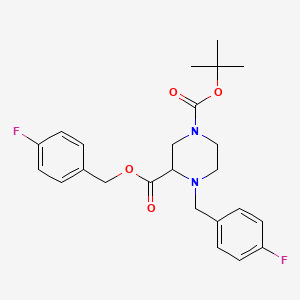
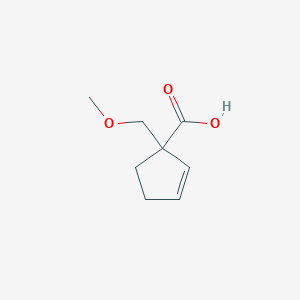
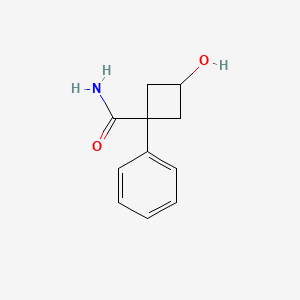
![3-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-1-(3-methylphenyl)pyrazin-2-one](/img/structure/B2879691.png)
![3-(2,5-dimethylbenzyl)-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2879692.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide](/img/structure/B2879694.png)
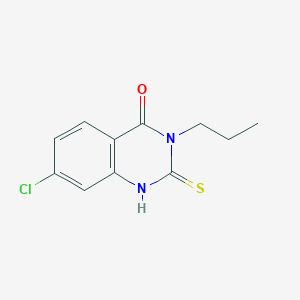
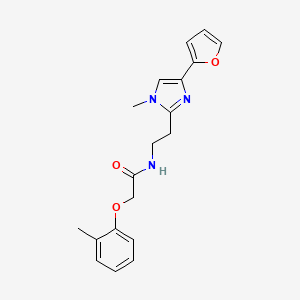
![6-Tert-butyl-2-[(pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2879697.png)